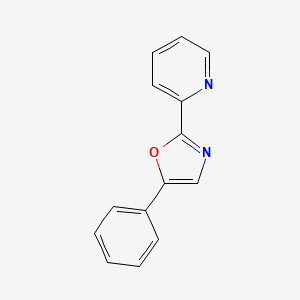
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often include the use of a base and a polar solvent to facilitate the formation of the oxazole ring.
. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, oxazolines, and oxazole N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3-oxazol-2-yl)benzene
- 2-(5-Phenyl-1,3-oxazol-2-yl)thiophene
- 2-(5-Phenyl-1,3-oxazol-2-yl)pyrimidine
Uniqueness
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets and makes it a versatile scaffold for drug design .
Properties
CAS No. |
65846-46-0 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChI Key |
UYRSROPIHRQLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


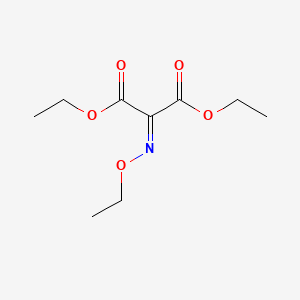

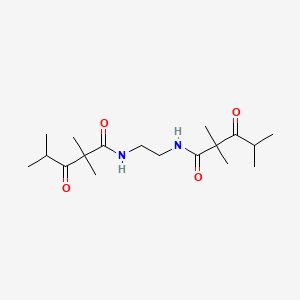
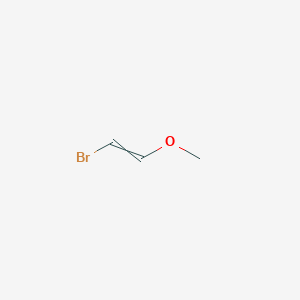

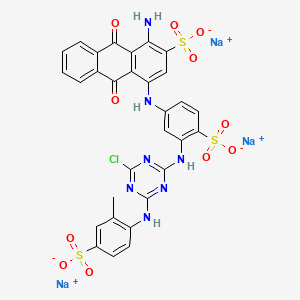
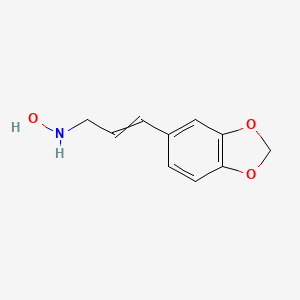
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
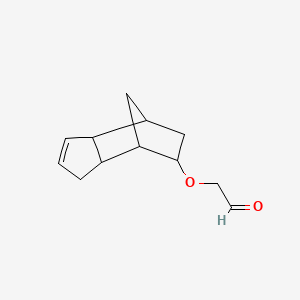
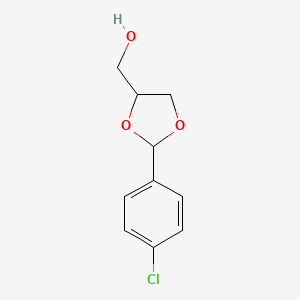
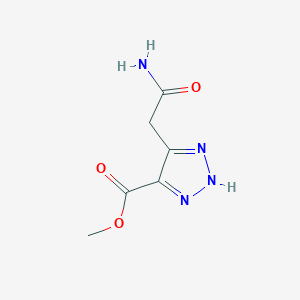


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
